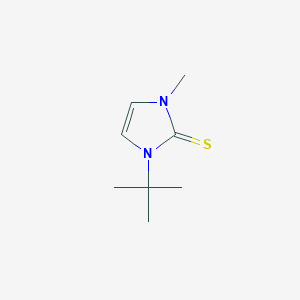
1-tert-Butyl-3-methyl-1,3-dihydro-2H-imidazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butyl-3-methyl-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a tert-butyl group and a methyl group attached to the imidazole ring, along with a thione group at the 2-position
Preparation Methods
The synthesis of 1-tert-Butyl-3-methyl-1,3-dihydro-2H-imidazole-2-thione can be achieved through several methods. One common synthetic route involves the reaction of tert-butylamine with carbon disulfide, followed by cyclization with formaldehyde. The reaction conditions typically require a solvent such as ethanol and a catalyst like hydrochloric acid. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-tert-Butyl-3-methyl-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl or methyl groups are replaced by other substituents. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tert-Butyl-3-methyl-1,3-dihydro-2H-imidazole-2-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-tert-Butyl-3-methyl-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-tert-Butyl-3-methyl-1,3-dihydro-2H-imidazole-2-thione can be compared with other imidazole derivatives, such as:
1-Methylimidazole-2-thione: Similar in structure but lacks the tert-butyl group, which may affect its chemical reactivity and biological activity.
2-Mercaptoimidazole: Contains a thiol group instead of a thione group, leading to different chemical properties and applications.
Imidazole-2-thiol: Another related compound with distinct chemical and biological properties due to the presence of a thiol group
Properties
CAS No. |
61640-30-0 |
|---|---|
Molecular Formula |
C8H14N2S |
Molecular Weight |
170.28 g/mol |
IUPAC Name |
1-tert-butyl-3-methylimidazole-2-thione |
InChI |
InChI=1S/C8H14N2S/c1-8(2,3)10-6-5-9(4)7(10)11/h5-6H,1-4H3 |
InChI Key |
CTRRUHIJBNSONO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=CN(C1=S)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















